Levodopa, chemically known as L-3,4-dihydroxyphenylalanine, is an amino acid naturally produced by plants and animals. [] In scientific research, Levodopa serves as a crucial tool for studying the dopaminergic system, particularly in the context of Parkinson's disease (PD). [] It acts as a precursor to dopamine, a neurotransmitter vital for motor control, motivation, and reward. []
Molecular Structure Analysis
Decarboxylation: Levodopa is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), primarily in the brain and peripheral tissues. [, , ] This reaction necessitates the co-administration of AADC inhibitors like carbidopa or benserazide to prevent peripheral dopamine production and enhance Levodopa's availability in the brain. [, ]
O-methylation: Catechol-O-methyltransferase (COMT) catalyzes the methylation of Levodopa into 3-O-methyldopa, a metabolite less toxic than Levodopa. [] This reaction plays a role in regulating Levodopa levels and toxicity. []
Auto-oxidation: Levodopa can auto-oxidize, forming reactive oxygen species potentially contributing to its toxicity. [] The presence of COMT mitigates this by converting Levodopa to the less toxic 3-O-methyldopa. []
Mechanism of Action
Dopamine Replacement: By crossing the blood-brain barrier and undergoing decarboxylation into dopamine, Levodopa replenishes depleted dopamine levels in the striatum of PD patients. [, , ] This replenishment restores dopaminergic neurotransmission, alleviating motor symptoms. [, , ]
Applications
Parkinson's Disease Research: Levodopa remains central to PD research, contributing to investigations into:
Disease Progression: Monitoring patient responses to Levodopa helps understand disease progression and develop models for motor symptom fluctuations. [, , , ]
Motor Complications: Research investigates the mechanisms of Levodopa-induced motor complications like dyskinesia and “on-off” fluctuations, seeking strategies for mitigation. [, , , , ]
Novel Treatment Strategies: Levodopa serves as a benchmark for evaluating novel therapies and drug delivery systems, including those aiming for sustained dopamine delivery and reduced side effects. [, , , , , , ]
Brain Function and Plasticity: Levodopa studies contribute to understanding:
Basal Ganglia-Cerebellum Connectivity: Research explores how Levodopa modulates connectivity within the basal ganglia-cerebellum network, providing insights into brain plasticity in PD. []
Neural Activity in Motor Regions: Levodopa's influence on brain activity during motor tasks sheds light on motor control mechanisms and potential asymmetries in PD. []
Dopamine Receptor Sensitivity: Studying Levodopa-induced changes in dopamine receptor sensitivity aids in understanding the development of motor complications and potential treatment targets. []
Future Directions
Personalized Medicine: Investigating the role of genetic variations in enzymes like MAO-B and COMT in predicting individual responses to Levodopa therapy. [, ] This could pave the way for personalized treatment strategies.
Non-motor Symptoms: Exploring Levodopa's impact on non-motor symptoms like cognitive impairment, mood disorders, and sleep disturbances in PD. [, , , ]
Drug Delivery Systems: Developing innovative drug delivery systems for Levodopa, such as nanoparticles and intestinal gels, to achieve more sustained dopamine levels, improve bioavailability, and minimize motor complications. [, , , , ]
Neuroprotective Strategies: Investigating whether Levodopa, potentially in combination with other agents, possesses neuroprotective properties to slow down or halt the progression of PD. [, , ]
Related Compounds
Carbidopa
Compound Description: Carbidopa is a decarboxylase inhibitor that does not cross the blood-brain barrier and is used in conjunction with levodopa to increase its bioavailability and reduce side effects. [, , , ] Carbidopa achieves this by inhibiting the conversion of levodopa to dopamine in the peripheral tissues, allowing more levodopa to reach the brain, where it is converted to dopamine. [, , ]
Relevance: Carbidopa is often co-administered with levodopa in the treatment of Parkinson's disease due to its ability to improve levodopa pharmacokinetics and reduce peripheral side effects. [, , , ] This combination therapy allows for lower doses of levodopa to be used, leading to improved tolerability and potentially reducing the risk of long-term motor complications. [, ]
Benserazide
Compound Description: Benserazide, similar to carbidopa, is an aromatic L-amino acid decarboxylase inhibitor that improves the bioavailability of levodopa in the central nervous system. [] It works by inhibiting the same enzyme as carbidopa, preventing the peripheral conversion of levodopa to dopamine. []
Relevance: Benserazide, like carbidopa, is used in conjunction with levodopa to enhance its therapeutic effects in treating Parkinson's disease. [] While generally considered clinically equivalent to carbidopa, some research suggests differences in their pharmacokinetic profiles and potential impacts on motor complications. []
Entacapone
Compound Description: Entacapone is a catechol-O-methyltransferase (COMT) inhibitor that prolongs the elimination half-life of levodopa. [, ] This mechanism results in a more stable and prolonged dopaminergic stimulation in the brain. [, ]
Relevance: Entacapone is used as an adjunct therapy to levodopa in Parkinson’s disease patients experiencing motor fluctuations. [, ] By inhibiting COMT, entacapone enhances the effectiveness of levodopa, increasing “on-time” and improving functionality. []
Dopamine
Compound Description: Dopamine is a neurotransmitter synthesized from levodopa in the brain. [, ] It plays a crucial role in motor control, and its depletion in the substantia nigra is a hallmark of Parkinson's disease. [, ]
Relevance: Levodopa serves as a prodrug for dopamine, effectively delivering dopamine to the brain to alleviate Parkinson's disease symptoms. [, ] The therapeutic effect of levodopa is attributed to its conversion to dopamine in the brain, compensating for the dopamine deficiency. [, ]
3-O-Methyldopa (3-OMD)
Compound Description: 3-O-Methyldopa (3-OMD) is a major metabolite of levodopa formed through the action of the enzyme catechol-O-methyltransferase (COMT). [, , , ] While 3-OMD itself is not toxic to neuronal cells, its formation reduces the amount of levodopa available for conversion to dopamine. []
Relevance: The formation of 3-OMD from levodopa highlights the role of COMT in levodopa metabolism and the potential for COMT inhibitors like entacapone to enhance levodopa availability. [, , , ] By inhibiting COMT, the formation of 3-OMD is reduced, thereby increasing the amount of levodopa available for conversion to dopamine. [, , , ]
S-Adenosylmethionine (SAM)
Compound Description: S-Adenosylmethionine (SAM) acts as a methyl donor in the metabolism of levodopa by the COMT enzyme. [] While SAM is naturally present in the body, high doses of SAM have been linked to Parkinsonian-like symptoms in rodents. []
Relevance: The interaction between levodopa and SAM highlights a potential mechanism for the reduced efficacy of levodopa over long-term treatment. [] The study suggests a rebound increase in SAM production after levodopa intake, potentially counteracting its antiparkinsonian effects over time. []
XP21279
Compound Description: XP21279 is a levodopa prodrug designed to overcome the pharmacokinetic limitations of conventional levodopa formulations. [] It is actively absorbed in the gastrointestinal tract and rapidly converted to levodopa. []
Relevance: XP21279 aims to provide more continuous levodopa exposure and reduce motor fluctuations associated with the short half-life of levodopa. [] This prodrug approach may lead to more consistent therapeutic effects and improved management of Parkinson’s disease. []
Ropinirole
Compound Description: Ropinirole is a dopamine D2-receptor agonist used as an alternative or adjunct therapy to levodopa in Parkinson's disease. [] It directly stimulates dopamine receptors in the brain, mimicking the effects of dopamine. []
Foslevodopa/Foscarbidopa
Compound Description: Foslevodopa/foscarbidopa is a prodrug formulation of levodopa/carbidopa delivered subcutaneously. [] This delivery method provides continuous dopaminergic stimulation and potentially reduces motor fluctuations associated with oral levodopa. []
Relevance: Foslevodopa/foscarbidopa represents an alternative to levodopa/carbidopa intestinal gel (LCIG) for continuous dopaminergic stimulation. [] Its subcutaneous delivery may offer practical advantages for some patients, though further research is needed to compare their long-term efficacy and safety. []
Pramipexole
Compound Description: Pramipexole is a D‐2/D‐3 agonist that, like ropinirole, acts directly on dopamine receptors. [] It is used both as monotherapy and in combination with levodopa to manage Parkinson's disease symptoms. []
Relevance: Combining pramipexole with levodopa is suggested to potentially manage motor symptoms effectively while minimizing levodopa-induced dyskinesia. [] This approach highlights the potential of combining different dopaminergic agents to optimize treatment strategies. []
5mM 0.03 M 5 mg/mL at 20 °C Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate In water, 5,000 mg/l @ 20 °C 5.0 mg/mL
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Leucine Enkephalin (a pentapeptide) is a normal part of peripheral and central tissues. Leucine Enkephalin, which has the amino acid sequence Tyr–Gly–Gly–Phe–Leu, is found in the brains of many animals, including humans. It is an endogenous opioid neurotransmitter/neuromodulator localized in brain parallels and d receptors.
Leucine Enkephalin is a naturally occurring peptide with potent painkilling effects and is released by neurons in the central nervous system and cells in the adrenal medulla.
Enkephalins can be called endogenous because they are internally derived. They bind to the body’s opioid receptors. In 1975, two types of enkephalins were discovered. One contained leucine ("leu") while the other contained methionine ("met")). Both are products of the proenkephalin genetic.
Effects on stress for Leucine Enkephalin
Leucine Enkephalin can also be considered a neuropeptide. It is essential in the brain as a signaling molecule. Enkephalins may be found in high amounts in the brain, as well as the cells of the adrenal glandular. Norepinephrine, a hormone activated in the fight-or-flight reaction, is released together with endorphins when there is pain. This polypeptide can be linked to brain functioning in stressful situations, especially in the prefrontal cortex and hippocampus. Several Met-enkephalin-analogs increased activity within the hippocampus in response to stress, while Leuenkephalin-analogs and somatostatins decreased stress-related activity.
Leucine Enkephalin receptor
Leucine Enkephalin is the mu-opioid receptor and the delta opioid receptor. Opioid receptors are a class of G-protein-coupled opioid receptors. They can also be liganded with other opioids. Dynorphins, which bind at kappa receptors (endorphins) (mu receptors), and nociceptin/orphanin (FQ) are the other endogenous opioids. The opioid receptors of the SSTRs are identical in about 40% to those of somatostatin.
Uses of Enkephalin receptor
Endogenous opioids also include the Enkephalin-receptor. These substances have powerful painkilling abilities—animals who have suffered severe trauma experience minor pain because beta-endorphin releases and acts quickly in response. The release of endorphins and enkephalin could also be responsible for long-distance euphoria.
Leukadherin 1 is a small molecule allosteric activator of CD11b/CD18 that increases K562 cell adhesion to an endogenous CD11b/CD18 ligand, fibrinogen (EC50 = 4 µM). It increases adhesion and decreases de-adhesion of murine neutrophils, leading to reduced chemotaxis. It acts by reducing the rolling velocity of leukocytes in mouse cremaster muscle, decreasing the number of leukocytes recruited to injured tissue. Leukadherin 1 is anti-inflammatory in a zebrafish tailfin injury model and a mouse model of anti-glomerular basement membrane nephritis. It also competitively inhibits YopH (Ki = 1.94 µM), a tyrosine phosphorylase secreted by Y. pestis into immune cells to block signal transduction, and anthrax lethal factor metalloproteinase, a component of anthrax toxin (IC50 = 6 µM). Novel agonist of integrin CD11b/CD18 Leukadherin-1, also known as LA1, is a CD11b/CD18 agonist. Leukadherin-1 suppresses human innate inflammatory signalling. leukadherin-1 increases CD11b/CD18-dependent adhesion via membrane tethers. Leukadherin-1 enhances leukocyte adhesion to ligands and vascular endothelium and thus reduces leukocyte transendothelial migration and influx to the injury sites.
2-(3, 4, 5-Trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol, also known as leucoefdin or 3, 4, 5, 7, 3', 4', 5'-heptahydroxyflavan, belongs to the class of organic compounds known as epigallocatechins. Epigallocatechins are compounds containing epigallocatechin or a derivative. Epigallocatechin is a flavan-3-ol containing a benzopyran-3, 5, 7-triol linked to a 3, 4, 5-hydroxyphenyl moiety. 2-(3, 4, 5-Trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 2-(3, 4, 5-trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol can be found in a number of food items such as chinese cinnamon, skunk currant, cauliflower, and black huckleberry. This makes 2-(3, 4, 5-trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol a potential biomarker for the consumption of these food products. Flavan-3,3',4,4',5,5',7-heptol is a flavanol that is 3,4-dihydro-2H-chromene which is substituted at positions 3, 4, 5, and 7 by hydroxy groups, and at position 2 by a 3,4,5-trihydroxyphenyl group. It is a hydroxyflavan, a member of catechols, a glycol, a member of resorcinols, a secondary alcohol and a polyphenol.
Potent chemoattractant (EC50 = 300 nM). Also acts as a leukotriene B4, BLT1 and BLT2 receptor agonist (Kd values are 1.2 and 23 nM, respectively). A lipid derivative of arachidonic acid. Proinflammatory mediator in vivo. Leukotriene B4 (LTB4) is a dihydroxy fatty acid derived from arachidonic acid through the 5-LO pathway. It promotes a number of leukocyte functions including aggregation, stimulation of ion fluxes, enhancement of lysosomal enzyme release, superoxide anion production, chemotaxis, and chemokinesis. In subnanomolar ranges (3.9 x 10−10 M), LTB4 causes chemotaxis and chemokinesis in human polymorphonuclear leukocytes. At higher concentrations, (1.0 x 10−7 M), LTB4 leads to neutrophil aggregation and degranulation as well as superoxide anion production. Leukotriene B4 is a leukotriene synthesized from leukotriene A4 by leukotriene A-4 hydrolase in monocytes, lymphocytes, neutrophils, reticulocytes, platelets and fibroblasts. Leukotriene B4 modulates inflammation by promoting neutrophil activation and inducing adhesion, activation, and transendothelial migration of leukocytes. Leukotriene B4 is a leukotriene composed of (6Z,8E,10E,14Z)-icosatetraenoic acid having (5S)- and (12R)-hydroxy substituents. It has a role as a human metabolite and a mouse metabolite. It is a dihydroxy monocarboxylic acid, a leukotriene, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It derives from an icosa-6,8,10,14-tetraenoic acid. It is a conjugate acid of a leukotriene B4(1-). 6-trans-LTB4, also known as δ(6)-trans-lt b4, belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 6-trans-LTB4 is considered to be an eicosanoid lipid molecule. 6-trans-LTB4 is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-trans-LTB4 has been detected in multiple biofluids, such as blood and urine. Within the cell, 6-trans-LTB4 is primarily located in the membrane (predicted from logP) and cytoplasm. 6-trans-LTB4 participates in a number of enzymatic reactions. In particular, 6-trans-LTB4 can be biosynthesized from icosa-6, 8, 10, 14-tetraenoic acid. 6-trans-LTB4 can also be converted into 20-hydroxy-6-trans-leukotriene B4.